molecular formula C13H17N3O B11748602 2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol

2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol

Cat. No.: B11748602
M. Wt: 231.29 g/mol
InChI Key: RWVSWQOHLUWLLB-UHFFFAOYSA-N
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Description

2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol is a complex organic compound that features a phenol group, a pyrazole ring, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol typically involves multi-step organic reactions. One common method involves the reaction of 4-chloromethylphenol with 1-(propan-2-yl)-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrazole derivatives, including those related to 2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol, exhibit significant anticancer properties. A study demonstrated that compounds with pyrazole moieties can induce cytotoxic effects against human cancer cell lines. For instance, a series of pyrazole derivatives were synthesized and evaluated for their activity against colorectal carcinoma cells, showing promising results in terms of radical scavenging and cytotoxicity .

Antioxidant Properties
The antioxidant capacity of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown effective radical scavenging abilities, outperforming standard antioxidants like ascorbic acid in certain assays . This suggests potential applications in formulations aimed at reducing oxidative stress.

Pharmacological Studies
The pharmacological profile of pyrazole derivatives includes anti-inflammatory and analgesic activities. Studies have reported on the synthesis of various pyrazole compounds that demonstrate these properties, indicating the potential for developing new therapeutic agents for pain management and inflammation .

Agricultural Applications

Pesticide Development
The unique chemical structure of this compound makes it a candidate for agricultural applications, particularly in the development of new pesticides. Pyrazole-based compounds have been investigated for their effectiveness against various pests and pathogens, contributing to sustainable agricultural practices .

Material Science

Polymer Chemistry
In material science, pyrazole derivatives are being explored for their potential use in polymer chemistry. The incorporation of pyrazole units into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to evaluate how these compounds can be utilized in creating advanced materials with tailored properties for specific applications .

Case Studies

Study Title Findings Reference
Synthesis of Pyrazole DerivativesDemonstrated significant anticancer activity against colorectal cancer cells.
Antioxidant Activity EvaluationShowed superior radical scavenging activity compared to ascorbic acid.
Development of Pyrazole-based PesticidesEffective against common agricultural pests, promoting sustainable practices.

Mechanism of Action

The mechanism of action of 2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Biological Activity

The compound 2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol , often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H16N4O
  • Molecular Weight : 232.28 g/mol

The biological activity of pyrazole derivatives, including this compound, is primarily linked to their ability to interact with various biological targets. The specific mechanism involves:

  • Inhibition of Metalloproteinases : Recent studies have highlighted the role of pyrazole derivatives in inhibiting metalloproteinases like meprin α and β, which are implicated in cancer progression and other diseases .

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation, particularly in colorectal and hepatocytic cancers due to its action on meprin α .
  • Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects, which may contribute to their therapeutic potential in treating inflammatory diseases .
  • Antimicrobial Activity : Some studies have reported the antimicrobial properties of pyrazole derivatives against various pathogens, suggesting possible applications in infectious diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or the phenolic moiety can significantly influence potency and selectivity. For instance:

Modification PositionEffect on ActivityReference
3rd PositionIncreased selectivity for meprin α
5th PositionEnhanced anticancer activity
Substituents on PhenolImproved anti-inflammatory effects

Case Study 1: Anticancer Activity

In a study focusing on colorectal cancer, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit meprin α activity. The results indicated that modifications at the 3rd position significantly enhanced selectivity and potency against cancer cell lines, demonstrating the therapeutic potential of this class of compounds .

Case Study 2: Anti-inflammatory Effects

Another investigation evaluated the anti-inflammatory properties of various pyrazole derivatives, including our compound. The findings revealed that specific structural modifications led to a marked reduction in pro-inflammatory cytokine levels in vitro, supporting its use in inflammatory disease management .

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

2-[[(1-propan-2-ylpyrazol-4-yl)amino]methyl]phenol

InChI

InChI=1S/C13H17N3O/c1-10(2)16-9-12(8-15-16)14-7-11-5-3-4-6-13(11)17/h3-6,8-10,14,17H,7H2,1-2H3

InChI Key

RWVSWQOHLUWLLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)NCC2=CC=CC=C2O

Origin of Product

United States

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